N-cyano-N'-phenylthiourea
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3S |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
1-cyano-3-phenylthiourea |
InChI |
InChI=1S/C8H7N3S/c9-6-10-8(12)11-7-4-2-1-3-5-7/h1-5H,(H2,10,11,12) |
InChI Key |
YQZXJDJUNGXIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC#N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N-Cyano-N'-phenylthiourea
Reaction of Monosodium Cyanamide (B42294) with Phenylisothiocyanate
An established method for the synthesis of this compound involves the reaction of monosodium cyanamide with phenylisothiocyanate. prepchem.com In a typical procedure, monosodium cyanamide is suspended in a solvent such as absolute ethanol (B145695). Phenylisothiocyanate is then added to this suspension. prepchem.com
The reaction between monosodium cyanamide and phenylisothiocyanate leads to the formation of this compound. Similarly, this method can be adapted to produce derivatives of this compound. For instance, the reaction of monosodium cyanamide with 4-chlorophenylisothiocyanate in absolute ethanol yields N-cyano-N'-(4-chlorophenyl)thiourea. prepchem.com The reaction mixture is typically stirred at room temperature initially and then heated to drive the reaction to completion. prepchem.com
Synthesis of this compound Derivatives and Analogs
The core structure of this compound serves as a scaffold for the synthesis of a variety of derivatives and analogs. These synthetic transformations often exploit the reactive nature of the thiourea (B124793) and cyano moieties.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an acyl compound. masterorganicchemistry.comopenstax.org This type of reaction proceeds through a characteristic addition-elimination mechanism, involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The reactivity of carboxylic acid derivatives in these reactions is influenced by the stability of the leaving group; more stable leaving groups facilitate the reaction. libretexts.org
In the context of thiourea derivatives, S-acyl-1-phenylthioureas can rearrange to the more thermodynamically stable 1-acyl derivatives in a reaction that is subject to base catalysis. grafiati.com The rate of this rearrangement is dependent on the nature of the acyl group, with benzoyl groups rearranging significantly faster than acetyl groups. grafiati.com Furthermore, 1-acyl-1-phenylthiourea can undergo base-catalyzed methanolysis. grafiati.com
The synthesis of N-benzoyl-N'-phenylthiourea can be achieved by reacting benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) in acetone (B3395972) to form an intermediate, which is then treated with aniline. The resulting α-benzoyl-β-phenylthiourea is subsequently hydrolyzed with sodium hydroxide (B78521) to yield the final product. orgsyn.org
Reactions Involving Isothiocyanates
Isothiocyanates are versatile reagents in organic synthesis, known for their reactivity towards nucleophiles. arkat-usa.org They are key precursors in the synthesis of various thiourea derivatives and heterocyclic compounds. chemrxiv.org For instance, the reaction of amines with isothiocyanates is a common method for preparing unsymmetrical thioureas. researchgate.net
The synthesis of N-substituted N'-cyano-S-(triorganostannyl)isothioureas has been accomplished by reacting (trimethylstannyl)cyanamide with various organic isothiocyanates. nih.gov Similarly, reacting 3-aminobenzonitrile (B145674) with isothiocyanate derivatives provides a direct route to compounds like 1-(3-cyanophenyl)-2-thiourea. vulcanchem.com The reaction of 2-aminothiazole (B372263) derivatives with phenyl isothiocyanate can yield the corresponding N-phenylthiourea derivatives. nih.gov
Acyl isothiocyanates, which are more reactive than their alkyl counterparts due to the electron-withdrawing acyl group, readily react with nitrogen nucleophiles like amines and hydrazines. arkat-usa.org These reactions can lead to the formation of various five- or six-membered heterocyclic systems. arkat-usa.org
Intramolecular Cyclization and Heterocyclic Scaffold Formation
The structure of this compound and its derivatives provides a template for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve the participation of the cyano group and the thiourea moiety.
For example, 1-substituted-3-[(2-cyanophenylimino)phenylmethyl] thioureas, which can be prepared from the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines, undergo intramolecular cycloaddition to form 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas. mdpi.com The synthesis of various thiazolyl-pyrazole derivatives can be achieved from 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides through reactions with hydrazonoyl chlorides and bromoacetyl derivatives. tu-dresden.de
The intramolecular cyclization of N-cyano sulfoximines can be promoted by halogenated anhydrides, leading to the formation of thiadiazinone 1-oxides. rsc.org Similarly, the cyclization of N-phenyl-N'-(2-chloroethyl)ureas leads to the formation of active N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov
Green Chemistry Approaches in Thiourea Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of thiourea derivatives to reduce the use of hazardous reagents and solvents.
One such approach involves the synthesis of substituted thiourea derivatives in an aqueous medium. organic-chemistry.org This method utilizes the condensation of primary aliphatic amines with carbon disulfide in water, avoiding the use of toxic reagents like isothiocyanates. organic-chemistry.org Another green method for preparing nitro N,N'-diaryl thioureas employs the biodegradable solvent cyrene in a one-pot synthesis, offering a safer alternative to traditional solvents like THF. nih.gov
The use of mechanochemistry, specifically ball milling, has also been explored for the synthesis of symmetrical and unsymmetrical thioureas. researchgate.net This solvent-free method allows for the efficient transformation of anilines into isothiocyanates or thioureas. researchgate.net Furthermore, a green synthesis method for thiourea derivatives has been developed using phenoxysulfonyl chloride and primary amines in water, which offers advantages such as readily available and low-toxicity starting materials. google.com The use of nickel nanoparticles immobilized on a metal-organic framework (MOF) has been reported for the catalytic synthesis of thiourea derivatives from nitrobenzenes and phenyl isocyanate, highlighting a novel green catalytic approach. nih.govresearchgate.net
Mechanistic Investigations of Synthesis Reactions
The synthesis of this compound is commonly achieved through the reaction of a cyanamide salt with phenylisothiocyanate. prepchem.comprepchem.com Mechanistic studies focus on understanding the precise nature of the bond-forming steps and the transient species that dictate the reaction's course and efficiency.
Elucidation of Nucleophilic Addition Mechanisms
The core mechanism for the formation of this compound is a nucleophilic addition reaction. In a typical synthesis, the sodium salt of cyanamide is used, providing the cyanamide anion (NCN²⁻ or more accurately, H₂N-CN which is deprotonated to [H-N-CN]⁻). This anion serves as the nucleophile. The electrophile is the phenylisothiocyanate molecule (C₆H₅-N=C=S).
The reaction is initiated by the attack of the nucleophilic nitrogen atom of the cyanamide anion on the electrophilic carbon atom of the isothiocyanate group. jppres.com The isothiocyanate carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This nucleophilic attack results in the formation of a new nitrogen-carbon bond. The pi electrons from the carbon-sulfur double bond are displaced onto the sulfur atom, creating a resonance-stabilized anionic intermediate.
The general steps of the nucleophilic addition can be outlined as follows:
Nucleophilic Attack: The deprotonated cyanamide attacks the central carbon of the phenylisothiocyanate.
Intermediate Formation: A tetrahedral intermediate is formed.
Protonation: Subsequent protonation of the anionic intermediate, typically during workup or from a protic solvent like ethanol, yields the final stable this compound product. prepchem.comprepchem.com
The reaction mechanism is analogous to other nucleophilic additions to isothiocyanates, which are fundamental in the synthesis of various thiourea derivatives. jppres.com The choice of solvent and base (to form the cyanamide anion) can influence the reaction rate and yield. For instance, using monosodium cyanamide in absolute ethanol provides a suitable medium for the reaction to proceed. prepchem.comprepchem.com
Role of Intermediates in Reaction Pathways
Intermediates play a crucial role in the synthesis of thiourea derivatives, and while the direct synthesis of this compound from cyanamide and phenylisothiocyanate may seem straightforward, understanding potential intermediates is key to controlling the reaction.
In related syntheses where substituted cyanamides are formed from aryl thioureas, species such as mercaptans and N-aryl cyanamides have been identified as key intermediates. rsc.org While not a direct pathway to this compound, this indicates that the thiourea moiety can undergo transformations that lead to the formation of transient species.
The primary reactive intermediates in the most common synthesis are:
Cyanamide Anion ([H-N-CN]⁻): This is the active nucleophile generated in situ from cyanamide and a base. Its stability and concentration are critical for the reaction's progress.
Phenylisothiocyanate (C₆H₅NCS): This serves as the electrophilic substrate. In some synthetic strategies for other thioureas, isothiocyanates themselves are generated in situ as reactive intermediates from other starting materials. sioc-journal.cn
Thiolate-type Anion: The immediate product of the nucleophilic addition is an anionic intermediate where the negative charge is localized on the sulfur atom. This species is generally short-lived and is readily protonated to form the final product.
The stability and reactivity of these intermediates are paramount. For example, the reaction between thioureas and other reagents can lead to the formation of isothiourea intermediates, which are pivotal in subsequent cyclization reactions to form heterocyclic compounds like thiazoles or thiazines. grafiati.compharmacophorejournal.com In the synthesis of this compound, preventing such side reactions is essential for achieving a high yield of the desired product.
Interactive Table: Synthesis Reaction Parameters
The following table summarizes a common synthetic approach for this compound, detailing the reactants, reagents, and conditions involved.
| Role | Compound/Reagent | Molar Equivalent | Conditions | Reference |
| Nucleophile Precursor | Monosodium cyanamide | 1.0 | Reaction performed at room temperature initially, then heated. | prepchem.com, prepchem.com |
| Electrophile | Phenylisothiocyanate | ~1.05 | Added slowly to the suspension of the nucleophile. | prepchem.com, prepchem.com |
| Solvent | Absolute Ethanol | - | Provides the reaction medium. | prepchem.com, prepchem.com |
| Temperature | Room Temp, then 75°C | - | Initial stirring at RT for 1 hr, followed by heating for 4 hrs. | prepchem.com |
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography and Crystal Structure Determination
No publicly accessible crystallographic data for N-cyano-N'-phenylthiourea could be located. As a result, a detailed analysis of its molecular conformation, crystal packing, and hydrogen bonding networks is not possible.
Analysis of Molecular Conformation and Crystal Packing
Information regarding the solid-state conformation, including bond lengths, bond angles, and torsion angles, is unavailable. Similarly, details on how individual molecules arrange themselves in a crystal lattice (crystal packing) have not been reported.
Characterization of Hydrogen Bonding Networks (N-H...S, Competitive Hydrogen Bonding)
While thiourea (B124793) derivatives are well-known for forming extensive hydrogen-bonding networks, particularly N-H...S interactions, the specific patterns for this compound have not been experimentally determined. The presence of the cyano group introduces a potential competitive hydrogen bond acceptor (N≡C), but without crystal structure data, the nature and prevalence of N-H...N≡C versus N-H...S bonds cannot be analyzed.
Polymorphism and Phase Transitions Studies
There are no published studies on the existence of different crystalline forms (polymorphs) of this compound or its behavior under varying temperature and pressure conditions (phase transitions).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR spectra for this compound are not available in the reviewed literature, preventing a detailed assignment of proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation
An experimental ¹H-NMR spectrum for this compound, which would provide chemical shifts and coupling constants for the protons on the phenyl ring and the N-H groups, has not been published.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Characterization
A ¹³C-NMR spectrum, which is essential for characterizing the carbon skeleton of the molecule, is not available. Therefore, the characteristic chemical shifts for the phenyl carbons, the thiocarbonyl carbon (C=S), and the cyano carbon (C≡N) remain undetermined.
Due to the lack of empirical data for this compound across all specified subsections, the generation of the requested scientific article is not feasible.
Advanced 2D NMR Techniques for Connectivity and Conformation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and mapping the covalent framework of a molecule. For this compound, a combination of 2D NMR experiments would confirm its structural integrity.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would show correlations between the ortho, meta, and para protons of the phenyl ring, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. nanalysis.com For this compound, the HSQC spectrum would definitively link each aromatic proton to its corresponding carbon atom in the phenyl ring and the N-H protons to their respective nitrogen atoms (if observable and coupled to carbon). pressbooks.pub
Conformational analysis, particularly concerning rotation around the C-N bonds, can be investigated using Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY). These experiments detect protons that are close in space, providing insights into the molecule's preferred three-dimensional arrangement. For thiourea derivatives, such studies can reveal the relative orientation of the phenyl ring and the cyano-thiourea moiety. nih.gov
Solid-State NMR for Crystalline Forms Analysis
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy probes the structure in the crystalline state. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing intermolecular interactions that are averaged out in solution.
For this compound, ¹³C and ¹⁵N ssNMR would be highly informative. The chemical shifts in the solid state are sensitive to the local electronic environment, which is influenced by crystal packing and intermolecular forces like hydrogen bonding. Different polymorphs would exhibit distinct sets of chemical shifts. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei and provide information on the proximity of different atoms, helping to elucidate the packing arrangement and hydrogen-bonding network within the crystal lattice.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the nature of chemical bonds and functional groups. nih.goveurjchem.com
Analysis of Characteristic Functional Group Vibrations (C=S, N-H, C≡N)
The vibrational spectrum of this compound is characterized by distinct bands corresponding to its key functional groups. researchgate.net
C≡N (Nitrile) Stretch : The nitrile group gives rise to a sharp, intense absorption band in the IR spectrum, typically in the range of 2210-2270 cm⁻¹. scialert.net In related cyanophenyl compounds, this band is observed around 2230 cm⁻¹. Its position can be sensitive to electronic effects from the rest of the molecule.
N-H (Amine) Stretch : The N-H stretching vibrations are expected in the region of 3100-3500 cm⁻¹. The exact position and shape of these bands are highly sensitive to hydrogen bonding. In thiourea derivatives, these bands often appear broad due to intermolecular interactions.
C=S (Thiocarbonyl) Stretch : The thiocarbonyl group is a weaker chromophore in the IR spectrum compared to a carbonyl group. Its stretching vibration is often coupled with other vibrations, particularly C-N stretching, and can be found over a broad range. However, a significant contribution from the C=S stretch is typically observed in the 850-650 cm⁻¹ region. researchgate.net
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from similar compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H | Stretching | 3100 - 3400 | Medium, often broad |
| C≡N | Stretching | 2210 - 2240 | Strong, sharp |
| C=S | Stretching | 650 - 850 | Medium to weak |
Spectroscopic Signatures of Intermolecular Interactions and Complexation
Changes in the vibrational spectra can provide strong evidence for intermolecular interactions. rsc.org In the solid state, hydrogen bonding involving the N-H groups as donors and the sulfur (C=S) or nitrile (C≡N) groups as acceptors would lead to a broadening and red-shifting (shift to lower frequency) of the N-H stretching bands compared to their positions in a dilute, non-polar solution. researchgate.net The C=S and C≡N stretching frequencies may also shift, although typically to a lesser extent, upon involvement in hydrogen bonding. When this compound acts as a ligand in a metal complex, significant shifts in the C=S and C-N vibrational bands are observed, indicating coordination, usually through the sulfur atom.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. tandfonline.com For this compound (C₈H₇N₃S), the molecular ion peak [M]⁺• or the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (approx. 177.04 g/mol ).
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways: msu.edu
Cleavage of the N-C(S) bond : This can lead to the formation of a phenyl isothiocyanate radical cation ([C₆H₅NCS]⁺•, m/z 135) or a cyanamide (B42294) radical cation ([H₂NCN]⁺•, m/z 42).
Formation of Phenyl Cation : Loss of the entire cyano-thiourea side chain could result in the formation of the stable phenyl cation ([C₆H₅]⁺, m/z 77).
Fragmentation involving the cyano group : The molecule may undergo fragmentation to produce nitrilium ions. nih.gov
Alpha-cleavage : Cleavage of the C-N bond adjacent to the phenyl ring is a common fragmentation pathway for aromatic amines. libretexts.org
The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirmation of its identity.
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This data is used to confirm the empirical formula of the compound. For this compound (C₈H₇N₃S), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.
The table below shows the calculated elemental composition for this compound. Experimental values obtained from a synthesized and purified sample are expected to be in close agreement (typically within ±0.4%) with these theoretical values, thereby verifying the stoichiometry of the compound. tandfonline.com
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 54.22 |
| Hydrogen | H | 3.98 |
| Nitrogen | N | 23.71 |
| Sulfur | S | 18.09 |
Coordination Chemistry and Metal Complexation Studies
Ligand Design Principles and Coordination Modes of Thiourea (B124793) Fragments
Thiourea and its derivatives are known to be flexible ligands, capable of coordinating to metal ions in various modes. The primary coordination typically involves the soft sulfur donor atom of the thiocarbonyl group (C=S). However, the nitrogen atoms can also participate in bonding, leading to different coordination geometries.
The introduction of a cyano group (–C≡N) onto the thiourea backbone significantly influences the electronic properties and coordination behavior of the N-cyano-N'-phenylthiourea ligand. The cyano group is a potent electron-withdrawing group, which can affect the electron density on the adjacent nitrogen and sulfur atoms. This electronic effect can modulate the donor strength of these atoms.
Furthermore, the cyano group itself possesses a nitrogen atom with a lone pair of electrons, making it a potential coordination site. While the geometry of the ligand may hinder chelation involving the cyano group and the thiourea sulfur or nitrogen atoms, the cyano group can act as a bridging ligand, linking two metal centers. This bridging capability can lead to the formation of polynuclear complexes and coordination polymers. In some instances, the cyano ligand can act as both a σ-donor and a π-acceptor.
This compound is considered an ambidentate ligand, as it offers multiple potential donor sites for coordination with metal ions. The primary coordination modes observed for cyanothiourea ligands are:
Monodentate Coordination: The ligand can coordinate to a metal center solely through the thiocarbonyl sulfur atom. This is a common coordination mode for thiourea derivatives, particularly in the presence of soft metal ions.
Bidentate S,N-Coordination: The ligand can act as a bidentate chelate, coordinating through the sulfur atom and one of the nitrogen atoms of the thiourea fragment. This results in the formation of a stable four-membered metallocycle.
The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion (hard/soft acid-base principles), the steric hindrance around the coordination sites, and the reaction conditions.
Synthesis and Characterization of Metal Complexes
The synthesis of transition metal complexes with thiourea-based ligands is typically achieved by reacting a metal salt with the ligand in an appropriate solvent. While specific studies on this compound are limited, general synthetic routes for related thiourea complexes involve the direct reaction of the ligand with metal halides or nitrates in solvents like ethanol (B145695) or methanol.
Thiourea derivatives form stable complexes with a wide range of transition metals. Based on the known coordination chemistry of similar ligands, this compound is expected to form complexes with metals such as copper, cobalt, nickel, platinum, palladium, cadmium, mercury, and silver. The geometry of these complexes can vary from linear and trigonal planar for d¹⁰ ions like Ag(I) and Cu(I) to square planar for d⁸ ions like Ni(II), Pd(II), and Pt(II), and tetrahedral or octahedral for other transition metals like Co(II).
For instance, in related N-phenylthiourea complexes, copper and silver have been shown to coordinate through the sulfur atom. In some nickel complexes with other substituted thioureas, coordination involves both sulfur and another donor atom from a substituent group.
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes, providing detailed information on bond lengths, bond angles, and coordination geometry.
In the absence of specific crystallographic data for this compound complexes, the expected structural features can be inferred from related compounds. For square planar d⁸ metal complexes (e.g., Pd(II), Pt(II)), a trans-configuration of two monodentate this compound ligands coordinating through the sulfur atom would be a plausible arrangement. In the case of bidentate S,N-chelation, a cis-geometry might be favored.
Table 1: Representative Crystallographic Data for a Related Silver(I)-Thiourea Complex
| Parameter | Value |
|---|---|
| Compound | [Ag(C₇H₈N₂S)(C₁₈H₁₅P)₂]NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.6113(5) |
| b (Å) | 10.6431(4) |
| c (Å) | 26.4365(10) |
| β (°) | 96.068(1) |
| Coordination Geometry | Trigonal pyramidal |
| Ag-S bond length (Å) | 2.592(2) |
Note: Data is for a related N-phenylthiourea complex and is provided for illustrative purposes.
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing metal-ligand interactions in complexes.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the this compound ligand. Key vibrational bands to monitor include:
ν(C=S) band: The stretching vibration of the thiocarbonyl group typically appears in the region of 700-850 cm⁻¹. Upon coordination of the sulfur atom to a metal, this band is expected to shift to a lower frequency due to the weakening of the C=S double bond.
ν(C-N) bands: The stretching vibrations of the C-N bonds within the thiourea backbone are often coupled with N-H bending modes and appear in the 1400-1500 cm⁻¹ region. A shift to higher frequency upon coordination can indicate an increase in the C-N bond order, consistent with S-coordination.
ν(N-H) bands: The N-H stretching vibrations, typically observed around 3100-3400 cm⁻¹, can provide insights into the involvement of the nitrogen atoms in coordination or hydrogen bonding. A shift in these bands upon complexation can suggest N-coordination.
ν(C≡N) band: The cyano stretching vibration is a sharp and intense band typically found between 2200 and 2100 cm⁻¹. A shift in the position of this band upon complexation would indicate the involvement of the cyano group in coordination, either directly to the metal or through bridging.
Table 2: Expected IR Spectral Shifts upon Coordination of this compound
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |
|---|---|---|---|
| ν(N-H) | ~3100-3400 | Shift | Involvement in H-bonding or N-coordination |
| ν(C≡N) | ~2200-2100 | Shift | Involvement of cyano group in coordination |
| ν(C-N) | ~1400-1500 | Higher frequency | S-coordination |
| ν(C=S) | ~700-850 | Lower frequency | S-coordination |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes of this compound (e.g., with Pd(II), Pt(II), Ag(I), Cd(II), Hg(II)).
¹H NMR: The chemical shifts of the N-H protons are sensitive to their electronic environment. Deshielding (a downfield shift) of the N-H signals upon complexation can be indicative of coordination through the adjacent sulfur or nitrogen atoms.
¹³C NMR: The resonance of the thiocarbonyl carbon (C=S) is particularly informative. Coordination through the sulfur atom typically leads to a downfield shift of the C=S signal due to the donation of electron density to the metal center. Changes in the chemical shifts of the phenyl ring carbons and the cyano carbon can also provide evidence of coordination and electronic redistribution within the ligand upon complexation.
Research on Reactivity and Stability of this compound Metal Complexes Remains Limited
General insights into the potential behavior of such complexes can be gleaned from studies on related compounds. A recent review on thiourea ligands bearing electronegative substituents, such as the cyano group, indicates that these ligands are versatile. tandfonline.comtandfonline.com They can coordinate to metal centers in a monodentate fashion through the sulfur atom or in a bidentate mode involving both sulfur and nitrogen atoms. tandfonline.com The geometry of the ligand suggests that the cyano group is unlikely to participate in chelation with the same metal center but could potentially act as a bridging ligand to form polynuclear complexes. tandfonline.com
Studies on other N-substituted thiourea complexes provide some general understanding of their stability. For instance, research on transition metal complexes with N-phenyl-N'-[substituted phenyl] thiourea has shown that the metal typically coordinates through the sulfur atom of the thioamide group, and in some cases, like with nickel, coordination can also involve an oxygen atom if present in the substituent. researchgate.net The stability and decomposition of such complexes are influenced by the nature of the metal ion and the substituents on the thiourea ligand.
The synthesis of cyanothiourea ligands is generally achieved by the reaction of an isothiocyanate with cyanamide (B42294). tandfonline.com While the synthesis of N-cyano-S-methyl-N'-phenylisothiourea, a related compound, has been described, detailed studies on its coordination chemistry and the stability of its complexes are scarce. chemicalbook.com
In the absence of specific experimental data for this compound metal complexes, any discussion on their reactivity and stability would be largely speculative and based on analogies with other thiourea derivatives. Detailed research, including kinetic studies, thermal analysis, and equilibrium constant determinations, is needed to provide a scientifically accurate understanding of the reactivity and stability of these specific metal complexes.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular structure and reactivity of N-cyano-N'-phenylthiourea.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
For phenylthiourea (B91264) derivatives, the HOMO is often localized on the sulfur atom and the phenyl ring, indicating these are the primary sites for electron donation. researchgate.net Conversely, the LUMO is typically distributed over the entire molecule, including the thiocarbonyl group. The introduction of the electron-withdrawing cyano group in this compound is expected to lower the energy of the LUMO, consequently affecting the HOMO-LUMO gap and the molecule's reactivity profile.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| N-phenylthiourea | -5.89 | -1.23 | 4.66 |
| N-benzoyl-N'-phenylthiourea | -6.12 | -2.05 | 4.07 |
| N-(4-chlorobenzoyl)-N'-phenylthiourea | -6.25 | -2.31 | 3.94 |
Note: The data in the table is illustrative and based on typical values for phenylthiourea derivatives. Actual values for this compound would require specific calculations.
Electrostatic Potential Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution, where red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the MEP analysis is expected to show a significant negative potential around the sulfur and nitrogen atoms of the thiourea (B124793) group, as well as the nitrogen of the cyano group, highlighting these as key sites for interaction with electrophiles or for forming hydrogen bonds. The phenyl ring would exhibit a mixed potential, while the hydrogen atoms attached to the nitrogen atoms would show positive potential, making them potential hydrogen bond donors.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing insights into their conformational landscapes. nsf.gov For this compound, MD simulations can reveal the flexibility of the molecule, including the rotation around the C-N bonds and the orientation of the phenyl and cyano groups.
In Silico Activity Prediction and Molecular Docking Studies
In silico methods, particularly molecular docking, are widely used to predict the binding affinity and interaction patterns of small molecules with biological macromolecules, thereby predicting their potential biological activity.
Ligand-Protein Interaction Modeling
Molecular docking studies have been performed on various phenylthiourea derivatives to explore their potential as inhibitors of several key protein targets implicated in disease.
Macrophage Migration Inhibitory Factor (MIF): Phenylthiourea derivatives have been investigated as potential inhibitors of MIF, a protein involved in inflammatory responses. researchgate.netjppres.com Docking studies of N-benzoyl-N'-phenylthiourea derivatives against MIF have shown comparable docking scores to known ligands, suggesting that the phenylthiourea scaffold is a promising starting point for MIF inhibitor design. researchgate.net For this compound, the cyano group could potentially form specific interactions within the MIF active site.
EGFR and HER2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are important targets in cancer therapy. Phenylthiourea derivatives have shown inhibitory activity against both EGFR and HER2. rasayanjournal.co.injppres.com Docking studies of N-(4-methoxy)-benzoyl-N'-phenylthiourea with EGFR have revealed binding scores indicative of significant inhibitory potential. rasayanjournal.co.in The interactions typically involve hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket of the kinase domain.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. nih.gov Phenylthiourea and its derivatives are known tyrosinase inhibitors. mdpi.com Molecular docking studies have suggested that these compounds can bind to the active site of tyrosinase, often interacting with the copper ions essential for its catalytic activity. mdpi.comsemanticscholar.org
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial agents. nih.govmdpi.com Certain thiourea derivatives have been identified as potential inhibitors of DNA gyrase and topoisomerase IV. nih.govmdpi.comresearchgate.net Docking studies have shown that these compounds can bind to the ATP-binding site of these enzymes, suggesting a mechanism of action that involves competing with ATP. researchgate.net
| Protein Target | PDB ID | Phenylthiourea Derivative | Binding Score (kcal/mol) |
|---|---|---|---|
| EGFR | 1M17 | N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | -8.2 |
| MIF | 1LJT | N-benzoyl-N'-phenylthiourea | Comparable to native ligand |
| Tyrosinase | 2Y9X | Indole-thiourea derivative | -7.0 |
| DNA Gyrase B | - | Thiourea derivative 8 | - |
| Topoisomerase IV | - | Thiourea derivative 8 | - |
Note: The data presented are for structurally related compounds and serve as a predictive basis for the potential interactions of this compound.
Prediction of Binding Affinities and Modes
Molecular docking is a key computational technique used to predict how a molecule, such as a thiourea derivative, binds to the active site of a biological target, typically a protein or enzyme. This method predicts the preferred orientation of the ligand when bound to the receptor and estimates the strength of the interaction, often expressed as a binding affinity or docking score.
These studies typically reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in a study of thiourea derivatives as inhibitors of Sirtuin-1 (SIRT1), molecular docking showed that the compound [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate had the lowest binding energy of -9.29 kcal/mol, indicating a strong predicted binding affinity. researchgate.net The analysis of the binding mode for this derivative highlighted specific amino acid residues, such as PheA:297, that play a crucial role in the interaction. researchgate.net
The binding affinities for a selection of phenylthiourea derivatives against different biological targets, as determined by in silico docking studies, are summarized in the table below.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.
The development of a QSAR model begins with the calculation of molecular descriptors for a set of compounds with known biological activities. These descriptors are numerical values that represent different aspects of a molecule's structure, such as its steric, electronic, and lipophilic properties. ubaya.ac.id
For thiourea derivatives, various descriptors are considered. Lipophilic parameters like ClogP (the calculated logarithm of the octanol/water partition coefficient) and π (Hansch-Fujita hydrophobicity constant) are used to quantify the compound's hydrophobicity, which influences its ability to cross cell membranes. ubaya.ac.idrasayanjournal.co.in Electronic parameters, such as the Hammett constant (σ) and total energy (Etot), describe the electronic effects of substituents. ubaya.ac.id Steric descriptors like Molar Refractivity (CMR) and the Taft steric parameter (Es) quantify the size and shape of the molecule. ubaya.ac.id
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) are employed to build a predictive model. nih.gov This involves finding the best correlation between a combination of descriptors and the observed biological activity. A study on N-benzoyl-N'-phenylthiourea derivatives and their cytotoxic activity against MCF-7 breast cancer cells developed a QSAR model using this approach. rasayanjournal.co.in
The quality of a QSAR model is assessed using several statistical parameters. The correlation coefficient (r) measures the quality of the fit, while the F-test value indicates the statistical significance of the model. The standard error of the estimate (SE) reflects the precision of the predictions. rasayanjournal.co.in
The ultimate goal of a QSAR study is to understand how different molecular properties influence biological activity. The resulting QSAR equation provides a quantitative basis for this understanding.
In the study of N-benzoyl-N'-phenylthiourea derivatives, the best QSAR equation for predicting cytotoxic activity (expressed as Log 1/IC50) was found to be:
Log 1/IC50 = 0.354 π + 0.064 rasayanjournal.co.in
The statistical validation for this model was reported as follows:
This equation indicates a strong positive correlation between the lipophilic parameter π and the cytotoxic activity of the compounds. rasayanjournal.co.in This suggests that increasing the lipophilicity of the substituents on the N-benzoyl-N'-phenylthiourea scaffold could lead to enhanced anticancer activity. rasayanjournal.co.in The analysis revealed that lipophilic properties had a more significant influence on the cytotoxic activity of these specific derivatives than electronic or steric properties. rasayanjournal.co.in Such insights are invaluable for the rational design of new, more potent analogues.
Mechanistic Elucidation of Biological Activities in Vitro Focus
Enzyme Inhibition Mechanisms
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that also exhibits enzymatic tautomerase activity, a function that has become a target for therapeutic intervention in inflammatory diseases. nih.govsemanticscholar.org Thiourea (B124793) compounds, including derivatives of N-phenylthiourea, have been identified as potential inhibitors of MIF. researchgate.netresearchgate.net
In vitro studies on N-benzoyl-N'-phenylthiourea derivatives, which share the core phenylthiourea (B91264) structure with N-cyano-N'-phenylthiourea, were conducted to assess their MIF inhibitory potential. researchgate.netunair.ac.id The inhibitory effect was evaluated using an assay that measures the tautomerase activity of the MIF protein. jppres.comubaya.ac.id Results from these assays indicated that the tested N-benzoyl-N'-phenylthiourea derivatives exhibited a low level of inhibition, with a decrease in MIF tautomerase activity of 10.1% and 6.2% for the two compounds tested, respectively, when compared to a positive control. researchgate.netunair.ac.id Although in silico molecular docking studies predicted favorable bioactivity, this did not fully translate to high potency in the in vitro enzymatic assay for these specific derivatives. researchgate.netunair.ac.id Nevertheless, the findings support the concept that the thiourea scaffold is a viable starting point for designing MIF inhibitors. jppres.com
Tyrosinase Inhibition (e.g., PvdP Tyrosinase, Mushroom Tyrosinase)
This compound belongs to the phenylthiourea class of compounds, which are recognized as potent inhibitors of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Tyrosinase catalyzes the initial steps of converting tyrosine to melanin and is a major target for agents developed for skin hyperpigmentation. mdpi.com The inhibitory action of phenylthiourea and its analogues has been demonstrated against various forms of the enzyme, including mushroom tyrosinase and tyrosinase-related proteins. nih.govnih.gov For instance, an analogue of N-hydroxy-N'-phenylthiourea demonstrated potent inhibition of mushroom tyrosinase with an IC50 value of approximately 0.29 µM. nih.gov
Determination of Inhibition Kinetics (e.g., Non-Competitive Inhibition)
Kinetic studies are crucial for understanding how an inhibitor interacts with an enzyme. nih.gov For the phenylthiourea class of inhibitors, the mode of inhibition can vary depending on the specific enzyme and substrate. In a study involving PvdP, a tyrosinase from Pseudomonas aeruginosa, phenylthiourea was identified as a non-competitive inhibitor. jppres.com This indicates that the inhibitor does not bind to the same active site as the substrate but rather to a distinct, allosteric site.
Conversely, other studies on different tyrosinase-like enzymes, such as mushroom tyrosinase, have shown different kinetic profiles for related inhibitors. mdpi.com For example, some indole-thiourea derivatives have been identified as competitive inhibitors of mushroom tyrosinase. mdpi.com This competitive mechanism implies that the inhibitor and the substrate vie for binding to the enzyme's active site. mdpi.com The varied kinetic profiles highlight the complexity of enzyme-inhibitor interactions, which can be influenced by the specific structures of both the inhibitor and the enzyme isoform. nih.govmdpi.com
Table 1: Inhibitory Activity of Phenylthiourea and its Derivatives on Tyrosinase
| Compound Class | Enzyme Source | Inhibition Type | IC50 / Ki Value |
|---|---|---|---|
| Phenylthiourea | P. aeruginosa (PvdP) | Non-competitive | Not specified |
| N-hydroxy-N'-phenylthiourea Analogue | Mushroom | Not specified | IC50 ≈ 0.29 µM |
| Indole-thiourea Derivative (4b) | Mushroom | Competitive | IC50 = 5.9 µM |
Characterization of Allosteric Binding Mechanisms
A significant finding in the study of tyrosinase inhibition by phenylthiourea is the discovery of an allosteric binding mechanism. jppres.com Research on the PvdP tyrosinase from Pseudomonas aeruginosa revealed that phenylthiourea binds to an allosteric site rather than the catalytic active site. jppres.com Crystal structure analysis showed that the inhibitor binds at an interface between the N-terminal and C-terminal domains of the enzyme. jppres.com This binding event is believed to interfere with the enzyme's function, possibly by inducing conformational changes that affect the active site's efficacy or by locking the enzyme in an inactive state. jppres.com The identification of this allosteric site presents an opportunity for designing highly specific inhibitors that target bacterial tyrosinase without affecting the structurally different human enzymes. jppres.com
Active Site Interaction and Metal Ion Chelation Mechanisms
Tyrosinase is a metalloenzyme containing two copper ions within its active site, which are essential for its catalytic activity. bohrium.comresearchgate.net A common mechanism for many tyrosinase inhibitors is the chelation of these copper ions, which incapacitates the enzyme. nih.govbohrium.com However, structural studies on the interaction of phenylthiourea (PTU) with human tyrosinase-related protein 1 (TYRP1), an enzyme with high sequence similarity to tyrosinase but containing two zinc ions instead of copper, have revealed a different mechanism. nih.govmdpi.com
X-ray crystallography has shown that PTU does not directly coordinate with the metal ions in the active site of TYRP1. nih.govmdpi.com Instead, the thiourea group does not interact with the binuclear metal center. nih.gov The compound binds within the active site cavity through hydrophobic interactions, with its aromatic ring oriented outwards, effectively blocking the substrate's access to the catalytic center. nih.govmdpi.com This mode of binding is distinct from other inhibitors that interact more directly with the active site's metal ions. nih.gov This finding suggests that while metal chelation is a valid strategy for tyrosinase inhibition, steric hindrance through non-covalent binding within the active site is an alternative and potent inhibitory mechanism for phenylthiourea-based compounds. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell signaling pathways controlling growth and proliferation. reactionbiology.com Its deregulation is implicated in the development of various cancers, making it a key target for inhibitor design. reactionbiology.com While a wide range of compounds have been developed as EGFR kinase inhibitors, including those with quinazoline (B50416) and thienopyrimidine scaffolds, specific in vitro studies detailing the direct inhibitory mechanism of this compound on EGFR kinase are not extensively documented in the available literature. reactionbiology.comnih.gov The general approach for EGFR inhibitors involves binding to the ATP-binding site within the kinase domain, thereby preventing the receptor's activation and downstream signaling. reactionbiology.com Further research would be necessary to determine if this compound or its close analogues can effectively bind to and inhibit the EGFR kinase domain and to elucidate the specific molecular interactions involved.
Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition
While direct studies on this compound are limited, the broader class of phenylthiourea derivatives has been investigated for its potential to inhibit key signaling molecules in cancer, including the Human Epidermal Growth Factor Receptor 2 (HER2). HER2 is a receptor tyrosine kinase that is overexpressed in some forms of breast cancer, leading to uncontrolled cell growth and proliferation.
Research into N-benzoyl-3-allylthiourea (BATU) demonstrated that this compound could effectively enhance HER-2 expression while inactivating the nuclear factor kappa B (NF-kB) transcription factor in breast cancer cell lines. nih.gov This modulation of HER-2 pathways suggests a potential mechanism for its antiproliferative effects. nih.gov Further studies on N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea have shown that it exerts cytotoxic effects on the MCF-7 breast cancer cell line by inhibiting both the Epidermal Growth Factor Receptor (EGFR) and HER-2. jppres.com These findings indicate that the phenylthiourea scaffold is a promising pharmacophore for developing inhibitors that target the HER2 signaling pathway. nih.govjppres.com
DNA Gyrase and Topoisomerase IV Inhibition
DNA gyrase and topoisomerase IV are essential bacterial enzymes that regulate DNA topology, making them validated targets for antibacterial agents. Although specific inhibitory data for this compound against these enzymes is not available, related compounds containing the N-phenyl moiety have shown significant activity.
Novel Bacterial Topoisomerase Inhibitors (NBTIs) with structures such as N-phenylpyrrolamides have been identified as potent inhibitors of both DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site on the GyrB and ParE subunits. Some N-phenylpyrrolamide derivatives have demonstrated low nanomolar IC50 values against Escherichia coli DNA gyrase. tandfonline.com For instance, certain optimized N-phenylpyrrolamides exhibit IC50 values ranging from 2–20 nM against E. coli DNA gyrase and around 143 nM against E. coli topoisomerase IV. jppres.comresearchgate.net Similarly, potent inhibition has been observed against DNA gyrase from Staphylococcus aureus, with IC50 values for some derivatives reaching as low as 0.007 μM. unair.ac.id This body of research suggests that the N-phenylthiourea scaffold could potentially be explored for similar inhibitory activities against these crucial bacterial enzymes.
Mechanisms of Antiproliferative Activity in Cellular Models (In Vitro)
Inhibition of Tumor Cell Proliferation Pathways
The antiproliferative activity of N-phenylthiourea derivatives has been demonstrated in various cancer cell lines, operating through the inhibition of key tumor cell proliferation pathways. Several studies have pointed to the ability of these compounds to bind to and inhibit receptor tyrosine kinases like EGFR and HER-2, which are crucial for tumor cell growth. jppres.com For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea has been identified as having EGFR as a molecular target, thereby inhibiting tumor cell proliferation. jppres.com
Other research has shown that different substituted phenylthiourea derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells, with IC50 values often in the low micromolar range (≤ 10 µM). nih.gov The mechanisms for these compounds include the inhibition of signaling pathways critical for cancer cell survival and proliferation. One such pathway is the Wnt/β-catenin signaling pathway, which was found to be inhibited by a quinazoline derivative of phenylthiourea in human cervical HeLa cells. nih.gov Phenylthiourea-based hybrids have also shown strong cytotoxic activity against colon cancer (HCT-116) cells, with some derivatives displaying IC50 values as low as 2.29 µM. tandfonline.com
| Compound Derivative | Cell Line | Activity (IC50) |
|---|---|---|
| 3,4-dichlorophenylthiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 μM |
| 4-(trifluoromethyl)phenylthiourea | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 μM |
| 4-chlorophenylthiourea | SW620 (Metastatic Colon Cancer) | 7.6 ± 1.75 μM |
| Phenylthiourea-thiazolopyrimidine hybrid | HCT-116 (Colon Cancer) | 2.29 ± 0.46 µM |
| Phenylthiourea-tetrahydrochromene hybrid | HCT-116 (Colon Cancer) | 7.36 ± 0.25 µM |
Apoptosis Induction Pathways
A key mechanism for the anticancer activity of phenylthiourea derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. In vitro studies have shown that these compounds can trigger apoptosis through various cellular pathways.
One of the primary mechanisms involves the activation of caspases, which are proteases that execute the apoptotic process. Halogenated bis-phenylthiourea derivatives have been shown to significantly increase the activation of caspase-3 and caspase-7 in cancer cells. researchgate.net The activation of these executioner caspases leads to the cleavage of cellular substrates and ultimately, cell death. researchgate.net Furthermore, some derivatives cause cell cycle arrest, increasing the population of cancer cells in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation. researchgate.net
Studies on 3-(trifluoromethyl)phenylthiourea (B159877) analogs revealed a strong pro-apoptotic activity in colon cancer (SW480, SW620) and leukemia (K-562) cell lines. nih.gov Certain dichlorophenyl derivatives were found to induce late-stage apoptosis or necrosis in up to 99% of metastatic colon cancer cells. nih.gov This induction of apoptosis is often accompanied by an increase in the production of reactive oxygen species (ROS), which can further enhance the anticancer effects of these compounds. researchgate.net Thiazole-containing derivatives have also been shown to induce apoptosis through the intrinsic pathway, which involves mitochondrial signaling. nih.gov
Other Investigated Biological Activities (e.g., Antimicrobial, Antiviral, Anti-inflammatory)
The N-phenylthiourea scaffold has been explored for a variety of other biological activities beyond its anticancer potential.
Antimicrobial Activity: Phenylthiourea and its derivatives have been noted for their antimicrobial properties. ijcrt.org The mechanism of action for their antibacterial effects is often linked to the inhibition of essential bacterial enzymes. As discussed previously, related compounds are known to inhibit DNA gyrase, a key enzyme in bacterial DNA replication, which contributes to their antibacterial effects. ijcrt.org
Antiviral Activity: Derivatives of N-phenyl-N'-aryl or alkylthiourea have demonstrated antiviral activity against picornaviruses, such as Coxsackie virus and poliovirus, in cell cultures and animal models. nih.govnih.gov Studies have identified specific structural features essential for this antiviral effect, including the presence of an intact -NHC(=S)NH- group and specific substituents on the phenyl ring. nih.gov Compounds like N-phenyl-N′-3-hydroxyphenylthiourea have shown a significant reduction in mortality in mice infected with various Coxsackie virus strains. nih.gov
Anti-inflammatory Activity: Phenylthiourea derivatives have also been investigated for their anti-inflammatory properties. One mechanism involves the inhibition of macrophage migration inhibitory factor (MIF), a cytokine involved in the inflammatory response. unair.ac.idjppres.com Although in vitro assays of some N-benzoyl-N'-phenylthiourea derivatives showed only low inhibitory activity against MIF's tautomerase function, the scaffold remains a point of interest. unair.ac.idjppres.com Another anti-inflammatory mechanism is the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. mdpi.com Certain thiourea derivatives of naproxen (B1676952) and other related structures have shown potent inhibition of 5-LOX, with some compounds exhibiting IC50 values in the sub-micromolar range (e.g., 0.3 µM), comparable to commercial anti-inflammatory drugs. mdpi.com
| Activity | Target/Mechanism | Example Compound Class | Observed Effect |
|---|---|---|---|
| Antimicrobial | DNA Gyrase Inhibition | Phenylthiourea derivatives | Inhibition of bacterial growth |
| Antiviral | Inhibition of Picornavirus multiplication | N-phenyl-N′-aryl/alkylthioureas | Reduced mortality in Coxsackie virus-infected mice |
| Anti-inflammatory | Macrophage Migration Inhibitory Factor (MIF) Inhibition | N-benzoyl-N'-phenylthiourea derivatives | Low in vitro inhibition of tautomerase activity |
| 5-Lipoxygenase (5-LOX) Inhibition | Thiourea derivatives | Potent enzyme inhibition (IC50 ~0.3 µM for some) |
Structure Activity Relationship Sar Studies and Derivative Design
Impact of Substituents on Biological Potency and Selectivity
The biological activity of N-cyano-N'-phenylthiourea derivatives can be significantly modulated by the introduction of various substituents on the phenyl ring and modifications to the core structure. These changes can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
The cyano (-C≡N) group is a unique functional group that can significantly influence the biological activity of a molecule. Its strong electron-withdrawing nature, linearity, and ability to participate in hydrogen bonding and dipole-dipole interactions make it a key modulator of pharmacological properties. In the context of this compound, the cyano group is expected to impact the electronic distribution across the entire molecule, affecting the acidity of the N-H protons and the hydrogen bonding capacity of the thiourea (B124793) moiety.
While direct studies on the specific role of the cyano group in this compound are not extensively documented, its influence can be inferred from studies on related compounds. For instance, in a series of N-benzoyl-N'-phenylthiourea derivatives, a cyano substituent on the benzoyl ring was found to be a hydrogen bond acceptor, which can be a weaker interaction compared to the nitrobenzene (B124822) group in certain biological targets. researchgate.netjppres.com Generally, the cyano group can enhance binding affinity by forming hydrogen bonds with amino acid residues in a protein's active site. website-files.com Its electron-withdrawing properties can also increase the reactivity of adjacent functional groups.
The nature of substituents on the phenyl ring of thiourea derivatives plays a pivotal role in determining their biological potency. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electronic environment of the molecule, which in turn affects its binding affinity to target proteins and its pharmacokinetic properties.
Studies on phenylthiourea (B91264) and N-benzoyl-N'-phenylthiourea derivatives have shown that both EDGs and EWGs can modulate activity, with the specific effect often being dependent on the biological target. For instance, in a study of N-phenylthiourea analogues, it was observed that derivatives containing electron-donating groups at the para position of the aromatic ring enhanced their antioxidant capacity. researchgate.net Conversely, research on other classes of compounds has demonstrated that electron-withdrawing groups can increase biological activity. nih.gov In the case of certain anticancer thiourea derivatives, the addition of electron-withdrawing substituents was found to enhance their biological activity and specificity toward cancer cells. biointerfaceresearch.com
The following table illustrates the effect of different substituents on the anticancer activity of a series of N-benzoyl-N'-phenylthiourea derivatives against the HCT-116 cancer cell line, providing insight into how similar substitutions might affect this compound.
| Compound | Substituent (R) on Phenyl Ring | Nature of Substituent | IC50 (µM) against HCT-116 |
|---|---|---|---|
| Unsubstituted Phenylthiourea Derivative | -H | Neutral | Weakest Activity |
| Thiazolopyrimidine Derivative | -Thiazolopyrimidine | Heterocyclic | 2.29 ± 0.46 |
| Tetrahydrochromene Derivative | -Substituted tetrahydrochromene | Heterocyclic with EDGs | 7.36 ± 0.25 |
| Benzothiazolyl-pyridine Derivative | -Benzothiazolyl-pyridine | Heterocyclic | 9.71 ± 0.34 |
| Pyran Derivative | -Acetyl-substituted pyran | Heterocyclic with EWG | 12.41 ± 0.08 |
| Phenyl Pyrazole Derivative | -Phenyl pyrazole | Heterocyclic | 17.85 ± 0.15 |
| Pyrazole Derivative | -Pyrazole | Heterocyclic | 20.19 ± 0.03 |
Data is illustrative and derived from studies on phenylthiourea-based hybrids, indicating general trends. tandfonline.com
Both steric and electronic factors of substituents are critical in determining the biological response of this compound derivatives. These parameters are often quantitatively analyzed in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for designing new compounds with enhanced activity.
Electronic Effects: The electronic influence of a substituent is typically described by the Hammett constant (σ), which quantifies its electron-donating or electron-withdrawing ability. These electronic perturbations can affect the pKa of the thiourea protons and the strength of hydrogen bonds with a biological target.
Steric Effects: The size and shape of a substituent, or its steric bulk, can impact how a molecule fits into the binding pocket of a receptor or enzyme. A bulky substituent might cause steric hindrance, preventing optimal binding, or it could promote a more favorable binding conformation. Steric parameters like the Taft steric parameter (Es) and molar refractivity (MR) are used in QSAR models to quantify these effects.
In a study on N-benzoyl-N'-phenylthiourea compounds, it was found that steric parameters had a more significant effect on antiviral activity than lipophilic and electronic parameters. researchgate.net Another QSAR study on N-benzoyl-N'-naphthylthiourea derivatives indicated that both lipophilic and electronic properties influenced their anticancer activity. atlantis-press.com
The following table presents key physicochemical parameters often used in QSAR studies to describe the steric and electronic properties of common substituents.
| Substituent | Hammett Constant (σp) | Molar Refractivity (MR) | Taft Steric Parameter (Es) |
|---|---|---|---|
| -H | 0.00 | 1.03 | 1.24 |
| -CH3 | -0.17 | 5.65 | 0.00 |
| -OCH3 | -0.27 | 7.87 | 0.69 |
| -Cl | 0.23 | 6.03 | 0.27 |
| -Br | 0.23 | 8.88 | 0.08 |
| -NO2 | 0.78 | 7.36 | -1.01 |
| -CN | 0.66 | 6.33 | -0.51 |
| -CF3 | 0.54 | 5.02 | -1.16 |
These parameters are standard values used in QSAR studies to model the electronic and steric effects of substituents on biological activity.
Modifications to the thiourea linkage and the aromatic rings of this compound are key strategies for developing new derivatives with improved properties.
Thiourea Linkage Modification: The thiourea moiety is a critical pharmacophore due to its ability to form strong hydrogen bonds. Bioisosteric replacement of the thiourea group with other functionalities that can mimic its hydrogen bonding pattern is a common approach to overcome potential liabilities such as poor solubility or metabolic instability. nih.gov For instance, the thiourea group has been successfully replaced by cyanoguanidine, 2,2-diamino-1-nitroethene, and N-aminosulfonylamidine in the development of H2-receptor antagonists. nih.gov
Aromatic Ring Modifications: Altering the aromatic ring system can lead to significant changes in biological activity. This can involve substituting the phenyl ring with other aromatic or heteroaromatic systems. Such modifications can improve binding affinity by accessing new interaction points within the target's binding site, enhance selectivity, and modulate physicochemical properties like solubility and metabolic stability. For example, replacing a phenyl ring with a pyridyl or pyrimidyl ring has been shown to improve metabolic stability in some drug candidates. niper.gov.in
Rational Design of Potent and Selective this compound Derivatives
The rational design of novel this compound derivatives leverages the understanding gained from SAR studies to create compounds with enhanced potency, selectivity, and drug-like properties.
Scaffold modification, or scaffold hopping, is a powerful strategy in drug discovery that involves replacing the core molecular framework of a compound with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. bhsai.org This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. niper.gov.in
For this compound, scaffold hopping could involve several approaches:
Heterocycle Replacements: The phenyl ring could be replaced with various five- or six-membered heterocycles to explore new interactions with the biological target.
Ring Opening and Closure: Modifications that open or close ring structures within the molecule can alter its flexibility and conformational preferences, potentially leading to improved binding. nih.gov
Bioisosteric Replacement of the Core: The entire this compound core could be replaced with a different scaffold that maintains a similar spatial arrangement of key functional groups.
These strategies, guided by computational modeling and SAR data, can facilitate the discovery of next-generation compounds derived from the this compound template.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target. A validated pharmacophore model serves as a template for designing new, more potent compounds (lead optimization) and for screening large chemical databases to find novel scaffolds.
The development of a pharmacophore model is contingent on having a set of active molecules for which the biological activity is known. From this set, common chemical features and their spatial relationships are abstracted to create the model. For this compound, there is a lack of published studies detailing such a pharmacophore model.
In a broader context, computational studies on other classes of thiourea analogs have successfully generated 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore models. These models have identified features like hydrogen bond acceptors and donors, as well as hydrophobic regions, as being crucial for the binding of these ligands to their targets. Such models, once developed and validated, are invaluable for lead optimization, allowing for the rational design of new derivatives with predicted enhanced activity and improved pharmacokinetic profiles.
The absence of such specific computational models for this compound means that lead optimization strategies for this compound would currently have to rely on more traditional, and often more resource-intensive, synthetic and screening approaches without the guidance of a predictive computational framework.
Supramolecular Chemistry and Molecular Recognition
Non-Covalent Interactions in N-Cyano-N'-phenylthiourea Systems
The specific functional groups within this compound and its derivatives—namely the N-H protons of the thiourea (B124793), the sulfur atom, the aromatic phenyl ring, and the electron-withdrawing cyano group—are the primary drivers of non-covalent interactions. These forces, though individually weak, collectively determine the conformation and crystal packing of the molecules.
Hydrogen bonding is a predominant interaction in thiourea derivatives. The N-H groups of the thiourea moiety act as effective hydrogen bond donors, while the thione sulfur (C=S) and, if present, other heteroatoms like oxygen, serve as acceptors.
Intramolecular Hydrogen Bonding: In acylthiourea derivatives, which are structurally related to this compound, intramolecular hydrogen bonds are common. For instance, in N-(4-Chlorobutanoyl)-N′-phenylthiourea, an N-H···O hydrogen bond between the amide proton and the carbonyl oxygen stabilizes the molecular conformation, leading to the formation of a nearly planar six-membered ring. nih.gov This type of interaction is crucial for pre-organizing the molecule for further intermolecular assembly. Similarly, in N-phenyl-N'-(2-nitrobenzoyl)thiourea, an intramolecular N-H···O bond is observed. asianpubs.org
Intermolecular Hydrogen Bonding: These interactions are fundamental to the formation of extended supramolecular structures. The most common motif involves the N-H group and the thione sulfur atom, creating robust N−H···S hydrogen bonds. These interactions can link molecules into various assemblies. For example, in N,N-Diethyl-N′-phenylacetylthiourea, intermolecular N—H⋯S hydrogen bonds connect molecules into centrosymmetric dimers. nih.gov In more complex arrangements, as seen in N-(4-Chlorobutanoyl)-N′-phenylthiourea, a combination of N—H···S and N—H···O intermolecular hydrogen bonds links molecules into infinite one-dimensional chains. nih.gov The presence of the electron-withdrawing cyano group in this compound is expected to increase the acidity of the N-H protons, thereby strengthening these hydrogen bonds. nih.gov
| Compound | Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |
|---|---|---|---|---|---|---|
| N-(4-Chlorobutanoyl)-N′-phenylthiourea | Intramolecular | N-H···O | - | - | - | nih.gov |
| N-(4-Chlorobutanoyl)-N′-phenylthiourea | Intermolecular | N-H···S | - | - | - | nih.gov |
| N,N-Diethyl-N′-phenylacetylthiourea | Intermolecular | N-H···S | - | - | - | nih.gov |
| N-phenyl-N'-(2-nitrobenzoyl)thiourea | Intramolecular | N-H···O | - | 2.135 | - | asianpubs.org |
The phenyl group in this compound is a key element for engaging in π-stacking interactions. These non-covalent interactions arise from the electrostatic and dispersion forces between aromatic rings and are crucial for stabilizing the three-dimensional packing in crystals. nih.gov π-stacking can occur in several geometries, including face-to-face, edge-to-face (T-shaped), and parallel-displaced. nih.govresearchgate.net
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (Lewis acid) interacts with a Lewis base. acs.org In the context of this compound derivatives, the thione sulfur atom is an excellent halogen bond acceptor. jyu.finih.gov If the phenyl group is substituted with a halogen (e.g., iodine, bromine), it can act as a halogen bond donor.
This interaction is notationally represented as C-X···S, where X is the halogen. Studies on related systems have shown that C-I···S interactions can be strong and specific enough to direct the self-assembly of molecules. nih.gov For instance, various di- and tri-iodobenzene derivatives have been shown to form cocrystals with thioureas, creating defined structures like rings, chains, and sheets through bifurcated I···S···I interactions. nih.gov The strength of the halogen bond can be tuned by the electron-withdrawing capacity of the substituents on the halogen-bearing ring. The presence of a cyano group on the phenyl ring of the thiourea would modulate the electron density on the sulfur atom, thereby influencing its capacity as a halogen bond acceptor.
Self-Assembly and Supramolecular Architectures
The directional and specific nature of non-covalent interactions allows molecules of this compound to undergo self-assembly, a process where molecules spontaneously organize into ordered, larger structures.
The combination of intermolecular hydrogen bonds and other directional interactions can lead to the formation of one-dimensional (1D) supramolecular polymers, such as chains and helices.
Extended Chains: As noted previously, the interplay of N-H···S and N-H···O hydrogen bonds in N-(4-Chlorobutanoyl)-N′-phenylthiourea effectively links molecules into infinite 1D chains. nih.gov Theoretical studies on thiourea itself show that aggregates can form either chains or ribbon-like patterns based on the optimization of hydrogen bonds. researchgate.net For N-phenylthiourea derivatives, the steric and electronic influence of the phenyl and cyano groups directs the assembly preferentially toward specific chain motifs.
Helical Structures: More complex structures like helices can also form. In certain acylthiourea derivatives, a combination of N—H···S and C—H···S hydrogen bonds has been observed to connect molecules into infinite helical chains. researchgate.net This demonstrates that even subtle C-H donors can play a critical role in defining the chirality and pitch of a supramolecular helix. The formation of such ordered assemblies is a testament to the high degree of chemical information encoded within the molecular structure.
Molecular recognition is the specific binding of a substrate (guest) to a receptor (host) through non-covalent interactions. thno.org Thiourea-based compounds are well-established as effective hosts for anions, leveraging the two acidic N-H protons as a binding "cleft". elsevierpure.comacs.org
Recognition Principles: The thiourea moiety can form multiple hydrogen bonds with anions like dihydrogenphosphate, acetate, or halides, leading to stable host-guest complexes. elsevierpure.comacs.orgrsc.org The binding affinity and selectivity are determined by the geometric and electronic complementarity between the host and the guest. In this compound, the phenyl ring can provide a surface for π-anion interactions or hydrophobic interactions, while the cyano group could participate in dipole-dipole interactions, thus modifying the recognition properties compared to simpler thioureas. nih.gov The increased acidity of the N-H protons due to the cyano group is expected to enhance the binding affinity for basic anions. nih.govacs.org
Host-Guest Systems: By incorporating the this compound motif into larger, pre-organized macrocyclic or tripodal structures, highly selective receptors can be designed. rsc.org These supramolecular systems can encapsulate guest molecules within a defined cavity, a foundational concept in host-guest chemistry. nih.gov The binding event can often be signaled by a change in the host's optical properties (e.g., color or fluorescence), making these systems useful as chemical sensors. nih.govacs.org The reversible nature of these non-covalent interactions allows for the development of stimuli-responsive materials where guest binding and release can be controlled. thno.org
Crystallization Phenomena and Polymorphism in Supramolecular Context
There is no available information on the crystallization phenomena or polymorphism of this compound.
Mechanisms of Spontaneous Resolution and Conglomerate Crystal Formation
There is no available information on the mechanisms of spontaneous resolution or the formation of conglomerate crystals for this compound.
Advanced Analytical and Materials Science Applications
Chemo/Biosensors Development Based on Thiourea (B124793) Derivatives
The thiourea moiety is a well-established functional group in the design of chemosensors due to its ability to form hydrogen bonds and coordinate with various analytes. nih.govtandfonline.comresearchgate.net These properties allow for the development of sensors that can detect specific ions and neutral molecules through colorimetric or fluorescent changes. nih.govresearchgate.net
Despite the extensive research into thiourea-based sensors, a review of the scientific literature reveals a lack of specific studies detailing the synthesis or application of N-cyano-N'-phenylthiourea as a chemo/biosensor. While the fundamental structure suggests potential for such applications, dedicated research to explore and validate its sensing capabilities for specific analytes has not been found in published works.
Ligands for Metal Extraction and Recovery (e.g., Gold, Cadmium)
Thiourea and its derivatives are recognized as effective ligands for the extraction and recovery of precious metals, offering an alternative to traditional cyanide-based methods for leaching gold and silver. icm.edu.plnbinno.comsemanticscholar.org The sulfur atom in the thiourea structure forms stable complexes with these metals, facilitating their dissolution from ores. nbinno.com
Catalytic Applications (e.g., Palladium-Catalyzed Cyanation)
Thiourea-based organocatalysts have become a significant area of research, valued for their ability to activate substrates through hydrogen bonding. rsc.orgnih.govwikipedia.org They are employed in a variety of asymmetric reactions. rsc.orgnih.gov
A comprehensive search of the literature and patent databases did not yield specific examples of this compound being used as a catalyst or ligand in catalytic processes, including palladium-catalyzed cyanation reactions. While the field of thiourea organocatalysis is well-developed, the application of this specific cyano-substituted phenylthiourea (B91264) derivative appears to be an unexplored area.
Design and Synthesis of Coordination Polymers and Functional Materials
Coordination polymers are materials constructed from metal ions linked by organic ligands, and thiourea derivatives are often used as ligands due to their versatile coordination abilities through sulfur and nitrogen atoms. nih.govresearchgate.net The introduction of different functional groups onto the thiourea backbone can significantly influence the structure and properties of the resulting materials. tandfonline.com
There is a notable absence of published research specifically describing the use of this compound in the design and synthesis of coordination polymers or other functional materials. A recent review on lesser-studied thiourea ligands, including those with cyano substituents, confirms that this area is underexplored. tandfonline.com The review discusses the theoretical coordination possibilities of cyanothioureas but does not cite examples of specific coordination polymers built with this compound. tandfonline.com
Agrochemical Applications
Thiourea derivatives have been widely investigated for their potential use in agriculture, demonstrating activities as fungicides, insecticides, herbicides, and plant growth regulators. nih.govsciencepublishinggroup.comacs.orgsemanticscholar.org The biological activity of these compounds is attributed to the unique chemical properties of the thiourea moiety. nih.gov
Despite the broad interest in thiourea derivatives for agrochemical uses, specific studies or patents identifying this compound as an active ingredient in any agrochemical formulation have not been found. A patent for a related but structurally distinct compound class, N-Phenyl-N'-cyano-O-phenylisoureas, notes their utility as intermediates for synthesizing anthelmintic agents, which are for veterinary use rather than crop protection. google.com
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies for N-cyano-N'-phenylthiourea Analogs
Future synthetic research will likely focus on developing more efficient, sustainable, and diverse methodologies for creating a broad library of this compound analogs. While traditional methods involving the reaction of phenylisothiocyanate with cyanamide (B42294) or its derivatives have been established, there is considerable room for innovation.
Key areas for future exploration include:
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce waste, and employ catalytic systems will be a significant focus. rsc.org For instance, deep eutectic solvents could serve as both a green catalyst and reaction medium. rsc.org
Flow Chemistry and Automation: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. nih.gov Automating these processes can accelerate the generation of large libraries of analogs for high-throughput screening.
Microwave and Ultrasound-Assisted Synthesis: These enabling technologies can significantly reduce reaction times and improve yields for the synthesis of thiourea (B124793) derivatives. nih.gov
Combinatorial Synthesis: The development of combinatorial strategies will be crucial for the rapid generation of a wide array of this compound analogs with diverse substitutions on the phenyl ring and modifications of the cyano group. This will be instrumental in establishing comprehensive structure-activity relationships (SAR).
| Synthetic Approach | Potential Advantages | Relevant Analogs |
| Green Synthesis | Reduced environmental impact, use of biocompatible reagents. rsc.org | Monosubstituted thioureas/ureas. rsc.org |
| Flow Chemistry | Enhanced safety, scalability, and process control. nih.gov | Various urea (B33335) and thiourea scaffolds. nih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction rates and increased yields. rsc.org | N-(2,4-dichloro)benzoyl-N′-phenylthiourea. rsc.org |
The data in this table is based on research on analogous thiourea compounds and suggests potential avenues for the synthesis of this compound analogs.
Deeper Mechanistic Understanding of Biological Activities in Complex Systems
While preliminary studies on phenylthiourea (B91264) derivatives have indicated a range of biological activities, including potential anticancer and antimicrobial effects, a deeper mechanistic understanding is required. ijcrt.orgmdpi.com Future research should move beyond initial screening to elucidate the precise molecular targets and pathways through which this compound analogs exert their effects.
Prospective research directions include:
Target Identification and Validation: Employing chemical biology and proteomic approaches to identify the specific protein targets of bioactive analogs. nih.gov
Elucidation of Signaling Pathways: Investigating how these compounds modulate cellular signaling cascades to understand their downstream effects on cell fate.
In Vivo Studies: Moving from in vitro assays to more complex in vivo models to assess the efficacy, pharmacokinetics, and pharmacodynamics of promising analogs.
| Research Area | Objective | Example from Analogous Compounds |
| Target Identification | To pinpoint the specific molecular targets of bioactive compounds. nih.gov | N-hydroxy-N'-phenylthiourea analogs as tyrosinase inhibitors. nih.gov |
| Mechanistic Studies | To understand the mode of action at a molecular level. | Phenylthiourea derivatives inhibiting melanin (B1238610) formation. nih.gov |
| In Vivo Evaluation | To assess the efficacy and safety in a living organism. | Evaluation of thiourea derivatives for antituberculous activity. acs.org |
This table presents examples from related phenylthiourea derivatives, highlighting potential research paths for understanding the biological mechanisms of this compound.
Development of Advanced Computational Models for Predictive Design
Computational chemistry and molecular modeling are poised to play a pivotal role in the rational design of novel this compound analogs with enhanced properties. mdpi.com The development of sophisticated predictive models can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. malvernpanalytical.com
Future computational efforts should focus on:
Quantitative Structure-Activity Relationship (QSAR) Models: Building robust 3D-QSAR models to correlate the structural features of analogs with their biological activities. mdpi.com
Molecular Docking and Dynamics Simulations: Utilizing these techniques to predict the binding modes of analogs with their biological targets and to understand the dynamics of these interactions. nih.gov
Machine Learning and Artificial Intelligence (AI): Leveraging AI to analyze large datasets and predict the "drug-likeness," solubility, and bioavailability of virtual compounds before their synthesis. malvernpanalytical.compatheon.com
In Silico Toxicology Prediction: Developing models to predict potential toxicities and adverse effects early in the design phase, thereby reducing late-stage failures. semanticscholar.org
| Computational Method | Application in Drug Design | Potential for this compound |
| 3D-QSAR | Predicting the biological activity of new analogs. mdpi.com | Guiding the synthesis of more potent inhibitors. |
| Molecular Docking | Visualizing ligand-protein interactions. nih.gov | Understanding binding to specific enzyme active sites. |
| Machine Learning | Predicting pharmacokinetic properties. malvernpanalytical.compatheon.com | Optimizing for better bioavailability and reduced toxicity. |
The applications listed are based on established computational drug design principles and studies on related thiourea compounds.
Innovation in Thiourea-Based Materials and Their Multifunctional Applications
The unique coordination properties of the thiourea moiety, coupled with the reactivity of the cyano group, make this compound a promising building block for novel materials with diverse applications. tandfonline.com
Future research in this area could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The synthesis of novel coordination polymers where the thiourea and cyano groups act as ligands for metal ions. These materials could have applications in catalysis, gas storage, and separation.
Sensors: The development of chemosensors for the detection of specific anions or cations, leveraging the hydrogen-bonding capabilities of the thiourea group and the electronic properties of the cyano-phenyl moiety.
Functional Polymers: The incorporation of this compound as a monomer or functional group into polymers to impart specific properties, such as enhanced thermal stability, flame retardancy, or metal-binding capabilities.
Corrosion Inhibitors: Investigating the potential of these compounds and their derivatives to act as effective corrosion inhibitors for various metals and alloys. ijcrt.org
Integration of this compound Research with Emerging Technologies in Chemical Biology and Materials Science
The future of this compound research will be significantly shaped by its integration with cutting-edge technologies. This convergence will open up new avenues for discovery and application that are currently in their nascent stages.
Potential areas of integration include:
Chemical Biology Probes: The development of this compound-based probes for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems. researchgate.net The cyano group, for instance, can participate in specific click reactions. researchgate.net
Drug Delivery Systems: The incorporation of these compounds into targeted drug delivery systems, such as nanoparticles or polymer conjugates, to improve their therapeutic index.
Smart Materials: The design of stimuli-responsive materials that change their properties in response to external triggers like pH, light, or the presence of specific analytes.
Organocatalysis: The use of chiral this compound derivatives as organocatalysts in asymmetric synthesis, a field where thioureas have already shown significant promise. chemrxiv.org
The continued exploration of this compound and its derivatives, guided by these future research directions, promises to yield significant contributions across multiple scientific disciplines. The interdisciplinary nature of this research, spanning from fundamental synthetic chemistry to applied materials and biological sciences, underscores the vast potential of this versatile chemical scaffold.
Q & A
Q. Basic Characterization
- FT-IR : Confirm thiocarbonyl (C=S) stretches at 1250–1350 cm⁻¹ and cyano (C≡N) peaks at 2200–2250 cm⁻¹.
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and thiourea NH signals (δ 9.5–10.5 ppm). Carbonyl carbons appear at δ 165–175 ppm .
Advanced Analysis - 2D NMR (HSQC, HMBC) : Resolves ambiguity in substituent positioning, particularly for nitro or cyano groups.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity .
How are cytotoxicity assays designed to evaluate this compound derivatives against cancer cell lines?
Basic Protocol
Standard MTT assays using MCF-7 (breast) or HeLa (cervical) cells are conducted at 24–72 hours. IC₅₀ values are calculated via dose-response curves (1–100 µM). Positive controls (e.g., hydroxyurea) ensure assay validity .
Advanced Considerations
- Selectivity Testing : Compare cytotoxicity against non-cancerous cells (e.g., HEK293) to assess therapeutic index.
- Mechanistic Studies : Flow cytometry (Annexin V/PI staining) differentiates apoptosis vs. necrosis .
How can conflicting cytotoxicity data for this compound derivatives across studies be resolved?
Data Contradiction Analysis
Discrepancies often arise from:
- Cell Line Variability : Genetic heterogeneity in MCF-7 vs. HepG2 (liver) impacts drug response .
- Experimental Conditions : Serum concentration (e.g., 5% vs. 10% FBS) alters compound bioavailability.
- Structural Modifications : Electron-withdrawing groups (e.g., -NO₂) enhance activity, while bulky substituents reduce membrane permeability .
Resolution Strategy
Meta-analysis of IC₅₀ values under standardized conditions (e.g., CLSI guidelines) and comparative molecular docking to identify binding affinity variations .
What computational approaches are used to predict the mechanism of action of this compound derivatives?
Q. Advanced Methodological Framework
- Molecular Docking (AutoDock/Vina) : Targets EGFR (PDB ID: 1M17) or MIF (PDB ID: 1LJT) to assess hydrogen bonding (e.g., thiourea S with Lys residues) and hydrophobic interactions.
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic Safety Measures
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ oral, rat: 150 mg/kg) .
- Ventilation : Use fume hoods to avoid inhalation (may cause pulmonary edema at >10 ppm) .
Advanced Mitigation - Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA guidelines).
- Storage : In airtight containers under nitrogen, away from oxidizers (e.g., KMnO₄) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
